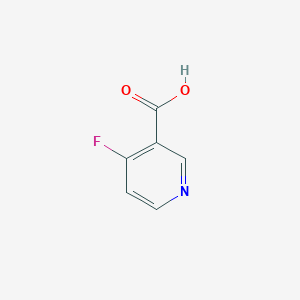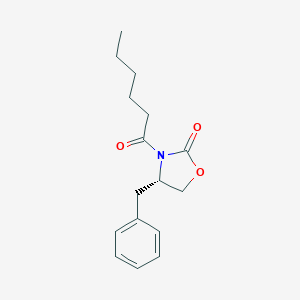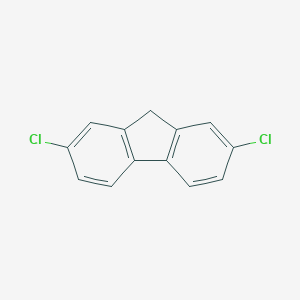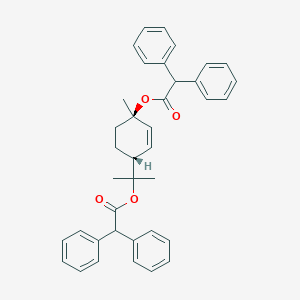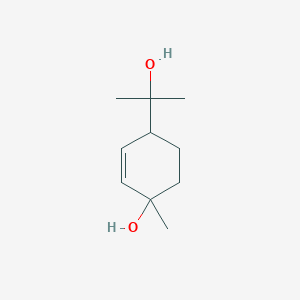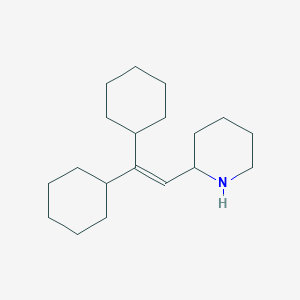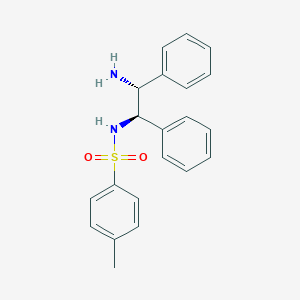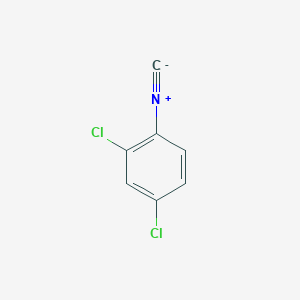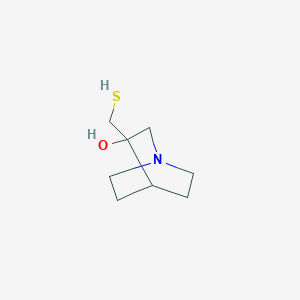
3-羟基-3-巯基甲基奎宁环
描述
3-Hydroxy-3-mercaptomethylquinuclidine, also known as 3-Hydroxy-3-mercaptomethylquinuclidine, is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-3-mercaptomethylquinuclidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-mercaptomethylquinuclidine including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-Hydroxy-3-mercaptomethylquinuclidine is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . HMGCR is the rate-determining enzyme of the mevalonate pathway . This pathway is crucial for the synthesis of several important substances, including cholesterol, coenzyme Q10, and certain types of protein .
Mode of Action
3-Hydroxy-3-mercaptomethylquinuclidine interacts with its target, HMGCR, by inhibiting its activity . This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of downstream products
Biochemical Pathways
The inhibition of HMGCR by 3-Hydroxy-3-mercaptomethylquinuclidine affects the mevalonate pathway . This pathway is responsible for the production of several key biomolecules, including cholesterol, coenzyme Q10, and certain types of protein . By inhibiting HMGCR, 3-Hydroxy-3-mercaptomethylquinuclidine reduces the production of these molecules, potentially leading to various downstream effects.
Result of Action
The inhibition of HMGCR by 3-Hydroxy-3-mercaptomethylquinuclidine leads to a decrease in the production of several key biomolecules, including cholesterol, coenzyme Q10, and certain types of protein . This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cancer, the inhibition of the mevalonate pathway has been associated with anti-cancer effects .
生化分析
Biochemical Properties
It is known that the compound is involved in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to induce lipid peroxidation and reduce the activity of glutathione peroxidase (GPx) and citric acid cycle enzymes, indicating disruption of bioenergetics and redox balance .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to induce oxidative stress and disrupt bioenergetics, dynamics, endoplasmic reticulum-mitochondria communication, and signaling pathways in the brains of neonatal rats shortly after birth .
Dosage Effects in Animal Models
Similar compounds have been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Similar compounds have been shown to be involved in the mevalonate pathway of isoprenoid biosynthesis .
Subcellular Localization
Similar compounds have been shown to localize within the endoplasmic reticulum and within spherical, vesicular structures in the cytoplasm and within the central vacuole in differentiated cotyledon cells .
属性
IUPAC Name |
3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEOJOQKVZXCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456118 | |
| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107220-26-8 | |
| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-3-(mercaptomethyl)quinuclidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxy-3-mercaptomethylquinuclidine's chirality in pharmaceutical synthesis?
A1: 3-Hydroxy-3-mercaptomethylquinuclidine exists as two enantiomers due to its chiral center. [, ] In pharmaceutical synthesis, chirality is crucial as different enantiomers of a molecule can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. The development of efficient synthetic routes for specific enantiomers, such as the (S)-enantiomer of 3-Hydroxy-3-mercaptomethylquinuclidine, is essential for creating drugs with improved efficacy and safety profiles. []
Q2: How is 3-Hydroxy-3-mercaptomethylquinuclidine synthesized using the EPC strategy?
A2: The EPC (enantiomerically pure compound) synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine utilizes a modified Sharpless epoxidation reaction as a key step. [] This catalytic asymmetric epoxidation, targeting an allylic alcohol precursor, yields the desired epoxide with high enantiomeric excess (94%). Subsequently, a four-step sequence transforms the epoxide into the target compound, (S)-3-Hydroxy-3-mercaptomethylquinuclidine, highlighting the efficiency and stereoselectivity of this synthetic approach. []
Q3: What are the potential applications of 3-Hydroxy-3-mercaptomethylquinuclidine derivatives in treating Sjogren's syndrome?
A3: Research suggests that derivatives of 3-Hydroxy-3-mercaptomethylquinuclidine, specifically those formed by reacting it with carbonyl compounds, hold potential as therapeutic agents for Sjogren's syndrome. [] This debilitating autoimmune disorder primarily affects the exocrine glands, leading to symptoms such as dry eyes (xerophthalmia) and dry mouth (xerostomia). While the specific mechanism of action remains to be fully elucidated, these derivatives offer a promising avenue for developing novel treatments to alleviate the discomfort and improve the quality of life for individuals with Sjogren's syndrome. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

